molecular formula C29H50O2 B3421016 Alpha-Tocopherol CAS No. 2074-53-5

Alpha-Tocopherol

Cat. No.: B3421016
CAS No.: 2074-53-5
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Description

Alpha-Tocopherol is a type of vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is the most biologically active form of vitamin E and is preferentially absorbed and accumulated in humans. This compound is found in various foods, including vegetable oils, nuts, and green leafy vegetables .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Tocopherol can be synthesized through several chemical routes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to form this compound. The reaction typically requires a catalyst such as zinc chloride and is carried out at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification of natural sources, such as vegetable oils. The process involves saponification, distillation, and crystallization to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Tocopherol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves reactive oxygen species or other oxidizing agents.

    Reduction: Involves reducing agents like ascorbate and glutathione.

    Substitution: Involves organic peroxyl radicals.

Major Products:

    Oxidation: Tocopheroxyl radicals, dimers, and trimers.

    Reduction: Regenerated this compound.

    Substitution: Organic hydroperoxides.

Mechanism of Action

Alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It donates a hydrogen atom from its hydroxyl group to neutralize free radicals, forming a stable tocopheroxyl radical. This radical can be recycled back to this compound by other antioxidants such as ascorbate and glutathione . Additionally, this compound can modulate signal transduction and gene expression by acting as a ligand for specific proteins and transcription factors .

Comparison with Similar Compounds

  • Beta-Tocopherol
  • Gamma-Tocopherol
  • Delta-Tocopherol
  • Alpha-Tocotrienol
  • Beta-Tocotrienol
  • Gamma-Tocotrienol
  • Delta-Tocotrienol

Alpha-Tocopherol’s unique properties, such as its high bioavailability and potent antioxidant activity, make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
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InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3
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InChI Key

GVJHHUAWPYXKBD-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
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Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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DSSTOX Substance ID

DTXSID8021355
Record name alpha-Tocopherol
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Molecular Weight

430.7 g/mol
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Physical Description

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index]
Record name 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-
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Boiling Point

Decomposes, BP: 200-220 °C at 0.1 mmHg
Record name Tocopherol
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Solubility

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents
Record name Tocopherol
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Density

0.950 at 25 °C/4 °C
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Mechanism of Action

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy.
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Impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.
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Color/Form

Slightly viscous, pale yellow oil

CAS No.

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4
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Melting Point

2.5-3.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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